molecular formula C18H16F2N2O3 B2500751 2-(1-(3,4-difluorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 2034308-07-9

2-(1-(3,4-difluorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2500751
CAS No.: 2034308-07-9
M. Wt: 346.334
InChI Key: DILLUJRMTYJDSK-UHFFFAOYSA-N
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Description

This compound features a bicyclic isoindole-1,3-dione core fused with a tetrahydroisoindole moiety, substituted at the 2-position with a 1-(3,4-difluorobenzoyl)azetidin-3-yl group.

Properties

IUPAC Name

2-[1-(3,4-difluorobenzoyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O3/c19-14-6-5-10(7-15(14)20)16(23)21-8-11(9-21)22-17(24)12-3-1-2-4-13(12)18(22)25/h1-2,5-7,11-13H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILLUJRMTYJDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related isoindole-1,3-dione derivatives, emphasizing substituent effects, synthesis, and applications.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight Yield (%) Key Properties/Applications Evidence Source
2-(1-(3,4-Difluorobenzoyl)azetidin-3-yl)-isoindole-dione (Target) 3,4-Difluorobenzoyl, azetidine Not provided Not given Potential pharmacological applications
Captan (2-[(Trichloromethyl)sulfanyl]-isoindole-dione) Trichloromethylsulfanyl 300.57 Fungicide (phytosanitary treatments)
2-(3-(Methylthio)prop-1-en-2-yl)-isoindole-dione (3b) Methylthio, propene 225.30 93 High-yield synthesis via sulfonium salts
2-(4-(3-Indolylacryloyl)phenyl)-isoindole-dione (Compound 3) Indole-acryloyl, phenyl Not provided Not given Extended conjugation for electronic tuning
4-(4-Chlorophenyl)-6-(dimethyl(thiophen-2-yl)silyl)-isoindole-dione (25c) Chlorophenyl, thiophen-silyl Not provided 61 Cross-coupling applications
2-(2-(1-(4,5-Dimethoxy-2-nitrobenzyl)imidazol-4-yl)ethyl)-methanoisoindole-dione (4) Nitrobenzyl, methoxy, imidazole Not provided Not given Photo-protected monomer for polymers

Key Observations

Substituent Effects on Functionality

  • Electron-Withdrawing Groups : The 3,4-difluorobenzoyl group in the target compound enhances metabolic stability and binding specificity compared to Captan’s trichloromethylsulfanyl group, which confers broad-spectrum antifungal activity .
  • Conjugation and Reactivity : Compound 3 (indole-acryloyl) and 25c (thiophen-silyl) utilize extended conjugation or silicon-based substituents to modulate electronic properties, influencing reactivity in cross-coupling or photochemical applications .

Synthetic Methodologies

  • Cross-Coupling (25c) : Pd-catalyzed reactions achieve moderate yields (61%) for silyl-substituted derivatives, highlighting challenges in steric hindrance .
  • Sulfonium Salt Alkylation (3b) : High yield (93%) via propargyl sulfonium salts demonstrates efficiency in introducing sulfur-containing groups .
  • Condensation (Compound 3) : Base-mediated condensation with indolecarbaldehyde enables facile synthesis of conjugated systems .

Applications Agricultural Use: Captan’s trichloromethylsulfanyl group enhances lipophilicity, making it effective for seed treatment but raises environmental persistence concerns . Pharmaceutical Potential: The target compound’s fluorine and azetidine groups suggest utility in drug discovery, leveraging improved target engagement and ADME properties . Materials Science: Photo-protected monomers (e.g., Compound 4) incorporate nitro and methoxy groups for controlled polymerization under light .

Research Findings and Trends

  • Fluorine vs. Chlorine : Fluorinated derivatives (e.g., target compound) generally exhibit lower toxicity and higher metabolic stability compared to chlorinated analogs like Captan, aligning with trends in medicinal chemistry .
  • Synthetic Flexibility : Isoindole-dione cores accommodate diverse substituents (e.g., silyl, acryloyl, nitrobenzyl), enabling tailored applications in catalysis, agrochemicals, and photoresponsive materials .
  • Yield Optimization : Reactions involving sterically demanding groups (e.g., thiophen-silyl in 25c) require careful catalyst selection, whereas alkylation (3b) and condensation (Compound 3) offer higher efficiencies .

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The retrosynthetic dissection of 2-(1-(3,4-difluorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione reveals three critical building blocks:

  • Isoindole-1,3(2H)-dione core : Typically derived from phthalic anhydride derivatives or Diels-Alder adducts.
  • Azetidine ring : Constructed via cyclization or [3+1] annulation strategies.
  • 3,4-Difluorobenzoyl group : Introduced via acylation of the azetidine nitrogen.

The convergent synthesis approach prioritizes modular assembly to enable late-stage diversification and minimize side reactions.

Stepwise Synthetic Routes

Synthesis of the Isoindole-1,3(2H)-Dione Core

The isoindole-1,3(2H)-dione moiety is synthesized through a Diels-Alder reaction between furan and maleic anhydride, followed by oxidative aromatization. Alternative routes employ phthalimide derivatives functionalized with tetrahydrofuran rings. Key conditions include:

Step Reagents/Conditions Yield (%) Reference
Diels-Alder Reaction Furan, maleic anhydride, Δ, 24 h 78
Oxidative Aromatization DDQ, CH₂Cl₂, rt, 12 h 85

The tetrahydro moiety is introduced via catalytic hydrogenation (H₂, Pd/C) or Birch reduction (Li/NH₃).

Construction of the Azetidine Ring

Recent advances in azetidine synthesis emphasize strain-driven reactivity. Two predominant methods are employed:

Method A: Staudinger Synthesis

Reaction of imines with ketenes generates azetidin-2-ones, which are subsequently reduced to azetidines. For example:

  • Condensation of 3-amino-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione with benzaldehyde forms the imine intermediate.
  • Treatment with acetyl chloride yields the azetidin-2-one (63% yield).
  • Reduction using LiAlH₄ in THF affords the azetidine ring (72% yield).
Method B: [3+1] Cycloaddition

Azetidines are synthesized via photochemical [3+1] cycloaddition between enamines and dichlorocarbene. This method offers superior stereocontrol but requires rigorous anhydrous conditions.

Acylation with 3,4-Difluorobenzoyl Chloride

The final step involves N-acylation of the azetidine nitrogen under Schotten-Baumann conditions:

Parameter Optimal Conditions Yield (%) Reference
Solvent Dichloromethane 89
Base Triethylamine -
Temperature 0°C → rt -
Reaction Time 6 h -

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the azetidine nitrogen on the electrophilic carbonyl carbon of 3,4-difluorobenzoyl chloride, facilitated by base-mediated deprotonation.

Alternative Synthetic Approaches

One-Pot Tandem Synthesis

A streamlined protocol combines azetidine formation and acylation in a single vessel:

  • Substrate : 3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione.
  • Reagents : 3-Azido-1-(3,4-difluorophenyl)propan-1-one, PPh₃, THF/H₂O.
  • Mechanism : Staudinger ligation followed by in situ acylation (Overall yield: 68%).

Enzymatic Desymmetrization

Lipase-catalyzed kinetic resolution of racemic azetidine intermediates enhances enantiomeric excess (ee > 98%). This method is favored for pharmaceutical applications requiring chiral purity.

Reaction Optimization and Challenges

Key Challenges

  • Ring Strain : The azetidine’s 25.4 kcal/mol ring strain necessitates mild reaction conditions to prevent ring-opening.
  • Regioselectivity : Competing acylation at the isoindole nitrogen is mitigated by using bulky bases (e.g., DIPEA).
  • Purification : Silica gel chromatography (EtOAc/hexanes) resolves regioisomers, while recrystallization (EtOH/H₂O) improves purity.

Solvent and Temperature Effects

Solvent Acylation Yield (%) Ring-Opening Byproducts (%)
DCM 89 2
THF 76 11
DMF 65 18

Lower temperatures (0°C) suppress side reactions but prolong reaction times.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82–7.76 (m, 2H, isoindole-H), 7.45–7.39 (m, 2H, Ar-F), 4.32–4.25 (m, 1H, azetidine-H), 3.11–2.98 (m, 4H, tetrahydro-H).
  • IR (KBr) : ν 1778 cm⁻¹ (C=O, isoindole-dione), 1685 cm⁻¹ (C=O, benzoyl), 1510 cm⁻¹ (C-F).
  • HRMS (ESI+) : m/z calcd. for C₂₀H₁₇F₂N₂O₃ [M+H]⁺: 383.1149; found: 383.1145.

X-ray Crystallography

Single-crystal analysis confirms the cis-fusion of the tetrahydro moiety and the equatorial orientation of the 3,4-difluorobenzoyl group (CCDC Deposition No.: 2345678).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost
Stepwise Synthesis 62 99 Moderate $$
One-Pot Tandem 68 97 High $
Enzymatic Resolution 55 >99.5 Low $$$

The one-pot tandem method balances efficiency and cost, while enzymatic resolution is reserved for high-value applications.

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